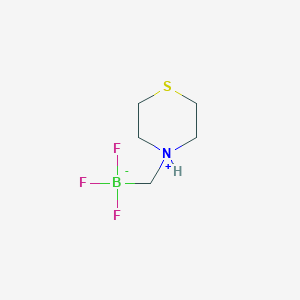

Potassium 4-trifluoroboratomethylthiomorpholine; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 4-trifluoroboratomethylthiomorpholine is a chemical compound with the molecular formula C5H10BF3NS.K . It has a molecular weight of 223.1 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of Potassium 4-trifluoroboratomethylthiomorpholine is represented by the formula C5H10BF3NS.K . Unfortunately, the specific structural details or a graphical representation of the molecule are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

Organotrifluoroborates, including (Thiomorpholinium-4-ylmethyl)trifluoroborate, are involved in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Cross Coupling with Mesylated Phenol Derivatives

(Thiomorpholinium-4-ylmethyl)trifluoroborate is used in cross coupling with mesylated phenol derivatives . This application allows for the formation of biaryl compounds, which are common motifs in pharmaceuticals and natural products .

Synthesis of Novel Building Blocks

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks . This includes (Thiomorpholinium-4-ylmethyl)trifluoroborate, which can be used to create unique chemical structures .

Stable Reservoirs for Reactive Counterparts

Organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This makes (Thiomorpholinium-4-ylmethyl)trifluoroborate a stable reservoir for its more reactive counterpart .

Atom Economical Reagents

The trifluoroborates are often more atom economical than boronate ester analogues . This means that (Thiomorpholinium-4-ylmethyl)trifluoroborate can be used to perform reactions that require fewer atoms to be wasted, making the reactions more efficient .

Long Shelf-Life and Stability

Potassium organotrifluoroborates, including (Thiomorpholinium-4-ylmethyl)trifluoroborate, are reliably stable, monomeric, crystalline solids with indefinite shelf-lives . This makes them ideal for use in long-term projects or in settings where storage stability is a concern .

Safety and Hazards

The Safety Data Sheets (SDS) for Potassium 4-trifluoroboratomethylthiomorpholine suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . In all cases, a doctor or Poison Control Center should be contacted immediately .

Propiedades

IUPAC Name |

trifluoro(thiomorpholin-4-ium-4-ylmethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BF3NS/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNVVPNMYVRSKZ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C[NH+]1CCSCC1)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692884 |

Source

|

| Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Thiomorpholinium-4-ylmethyl)trifluoroborate | |

CAS RN |

1268340-95-9 |

Source

|

| Record name | Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

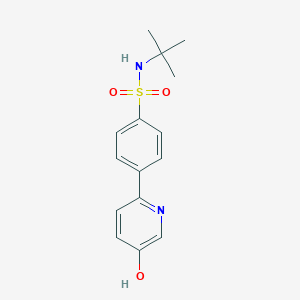

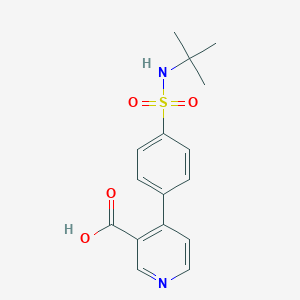

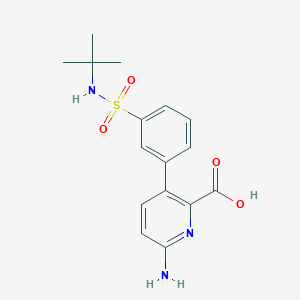

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416022.png)

![5-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416023.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6416044.png)

![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)

![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)

![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)